molecular formula C17H18N4S B5754484 3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 618426-48-5

3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5754484
CAS RN: 618426-48-5
M. Wt: 310.4 g/mol
InChI Key: HXNVXTNSOQDIAV-UHFFFAOYSA-N
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Description

3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the disruption of various cellular processes, ultimately resulting in the death of microbial or cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microbial and fungal cells, and reduce inflammation in the body. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its broad range of potential applications. It has been shown to be effective against a variety of microbial and fungal species, as well as cancer cells. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.

Future Directions

There are several potential future directions for the study of 3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One area of focus could be on further elucidating its mechanism of action, which could help to optimize its use in the development of new drugs and therapies. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, more research could be done to explore the potential use of this compound in the treatment of other diseases and conditions beyond cancer and microbial infections.

Synthesis Methods

The synthesis of 3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 4-methylbenzyl mercaptan and ethyl 4-bromobutyrate to form ethyl 4-(4-methylbenzylthio)butyrate, which is then reacted with hydrazine hydrate and 2-cyanopyridine to yield the final product.

Scientific Research Applications

3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

3-[4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-3-21-16(15-5-4-10-18-11-15)19-20-17(21)22-12-14-8-6-13(2)7-9-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNVXTNSOQDIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618426-48-5
Record name 3-(4-ETHYL-5-((4-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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